molecular formula C18H23N3O3 B280316 methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

カタログ番号 B280316
分子量: 329.4 g/mol
InChIキー: MLNPGAFNRQNWKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MEPMQ, is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

作用機序

The mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it has been reported to act as an inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may have potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities in vitro and in vivo. It has also been reported to inhibit the activity of acetylcholinesterase and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may vary depending on the dose, route of administration, and experimental conditions.

実験室実験の利点と制限

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments, including its potential as a lead compound for the development of new drugs, its ability to inhibit the NF-κB signaling pathway, and its potential as a treatment for neurological disorders. However, there are also limitations to its use in lab experiments, such as the need for further studies to fully understand its mechanism of action and the potential for toxicity at high doses.

将来の方向性

There are several future directions for the research and development of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. These include:
1. Further studies to fully understand the mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its potential as a treatment for neurological disorders.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Screening of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its analogs for their anti-inflammatory, anti-tumor, and anti-oxidant activities, and their potential as lead compounds for the development of new drugs.
4. Studies to evaluate the safety and toxicity of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate at various doses and in different animal models.
5. Development of new formulations and delivery methods to improve the bioavailability and efficacy of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate.
Conclusion:
methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a quinoline derivative that has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, and to have potential as a treatment for neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate have been discussed in this paper. Further research is needed to fully understand the potential of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its analogs for the development of new drugs and treatments for various diseases.

合成法

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base, and the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

科学的研究の応用

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, which make it a promising candidate for the development of new drugs. methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

特性

分子式

C18H23N3O3

分子量

329.4 g/mol

IUPAC名

methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-5-21-9-12(10(2)20-21)16-15(18(23)24-4)11(3)19-13-7-6-8-14(22)17(13)16/h9,16,19H,5-8H2,1-4H3

InChIキー

MLNPGAFNRQNWKQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

正規SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。